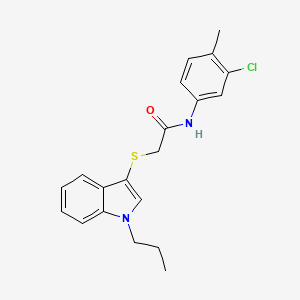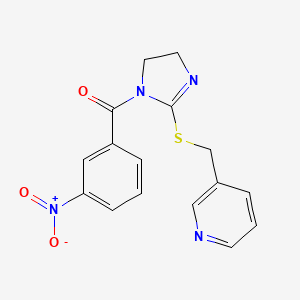![molecular formula C20H23N3O2 B3017939 4-(4-methoxyphenyl)-3,7,7-trimethyl-2H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one CAS No. 380210-97-9](/img/structure/B3017939.png)
4-(4-methoxyphenyl)-3,7,7-trimethyl-2H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methoxyphenyl)-3,7,7-trimethyl-2H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one is a heterocyclic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline moiety
Mecanismo De Acción
Target of Action
The primary target of GNF-Pf-763 is the PfMFR3 , an orphan apicomplexan transporter in Plasmodium falciparum . This protein is predicted to be a member of the major facilitator superfamily (MFS) and is involved in mitochondrial transport .
Mode of Action
GNF-Pf-763 interacts with its target, PfMFR3, in a way that leads to decreased sensitivity to certain antimalarial compounds .
Biochemical Pathways
The biochemical pathways affected by GNF-Pf-763 are related to the function of the mitochondrion in Plasmodium falciparum. PfMFR3, the target of GNF-Pf-763, localizes to the parasite mitochondrion . It plays roles in mitochondrial transport as well as drug resistance for clinically relevant antimalarials that target the mitochondria .
Result of Action
The action of GNF-Pf-763 results in decreased sensitivity to certain antimalarial compounds . This suggests that GNF-Pf-763 may play a role in modulating drug resistance in Plasmodium falciparum. .
Action Environment
The action of GNF-Pf-763 is influenced by the environment within the Plasmodium falciparum parasite. The localization of PfMFR3 to the mitochondrion suggests that the mitochondrial environment is particularly relevant . Furthermore, PfMFR3 is naturally polymorphic, which means that naturally occurring mutations may lead to differential sensitivity to clinically relevant compounds such as atovaquone .
Análisis Bioquímico
Biochemical Properties
Based on its structural similarity to other quinoline compounds , it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the unique structural features of GNF-Pf-763, such as its methoxyphenyl and pyrazoloquinolinone groups.
Cellular Effects
It has been suggested that GNF-Pf-763 might have an impact on cellular processes
Molecular Mechanism
It has been suggested that GNF-Pf-763 might interact with the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3), which is predicted to encode a member of the major facilitator superfamily (MFS)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-3,7,7-trimethyl-2H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one typically involves the cyclocondensation of 3-amino-5-methylpyrazole with aromatic aldehydes and dimedone. This reaction is carried out in solvents such as dimethylformamide or methanol . The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-methoxyphenyl)-3,7,7-trimethyl-2H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxyphenyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents.
Aplicaciones Científicas De Investigación
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-(4-methoxyphenyl)-3,7,7-trimethyl-2H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one include other pyrazoloquinolines and quinoline derivatives. Some examples are:
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the methoxyphenyl group and the multiple methyl groups
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)-3,7,7-trimethyl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-11-16-17(12-5-7-13(25-4)8-6-12)18-14(21-19(16)23-22-11)9-20(2,3)10-15(18)24/h5-8,17H,9-10H2,1-4H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUWOYRGEJPEHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1,2,4]Triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B3017856.png)
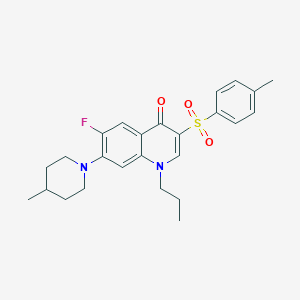
![2-Chloro-1-[3-(2-fluorophenyl)-2,5-dihydropyrrol-1-yl]ethanone](/img/structure/B3017858.png)
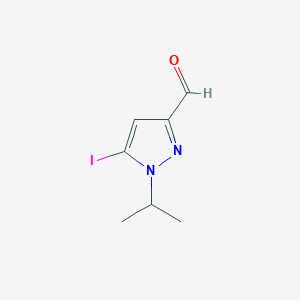
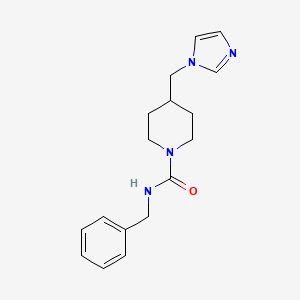
![METHYL 6-METHYL-4-({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHOXY)QUINOLINE-2-CARBOXYLATE](/img/structure/B3017862.png)
![(2,6-Difluorophenyl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B3017864.png)
![(2E)-3-{3-[(2-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2-CYANO-N-(2,5-DIMETHYLPHENYL)ACRYLAMIDE](/img/structure/B3017865.png)
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(4-fluorophenyl)cyclopropyl)methanone](/img/structure/B3017866.png)
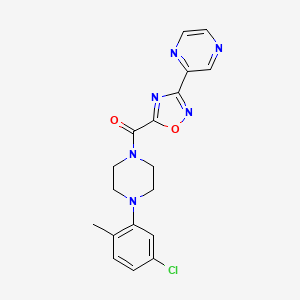
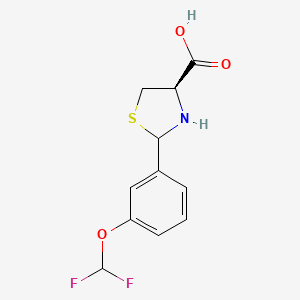
![1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride](/img/structure/B3017872.png)
